

Quantitative Comparison of JWG-071 Inhibition

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Compound Focus: JWG-071

CAS No.: 2250323-50-1

Cat. No.: S531463

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The table below summarizes the core experimental data for **JWG-071**'s activity against ERK5 and LRRK2, gathered from supplier documentation and research publications.

Target Kinase	Reported IC ₅₀ (nM)	Cellular Assay Type	Key Reported Selectivity Feature
ERK5 (MAPK7)	88 nM [1] [2] [3]	In vitro kinase assay	First reported chemical probe for ERK5 kinase selectivity [2] [4].
LRRK2	109 nM [1] [2] [3]	In vitro kinase assay	-

Reported Experimental Context

The provided data offers some context on how these values were established:

- Biochemical Assays:** The IC₅₀ values for ERK5 and LRRK2 inhibition were determined through **in vitro kinase assays** [1] [4]. These experiments measure the direct ability of **JWG-071** to inhibit the activity of the purified kinase proteins.
- Cellular Evidence:** One study utilized **JWG-071** in **endometrial cancer (EC) cell lines** to investigate the ERK5/NF-κB signaling pathway [5]. The study reported that **JWG-071** treatment impaired NF-κB pathway activity and induced apoptosis in these cells, providing evidence of its cellular activity against the ERK5 pathway [5].

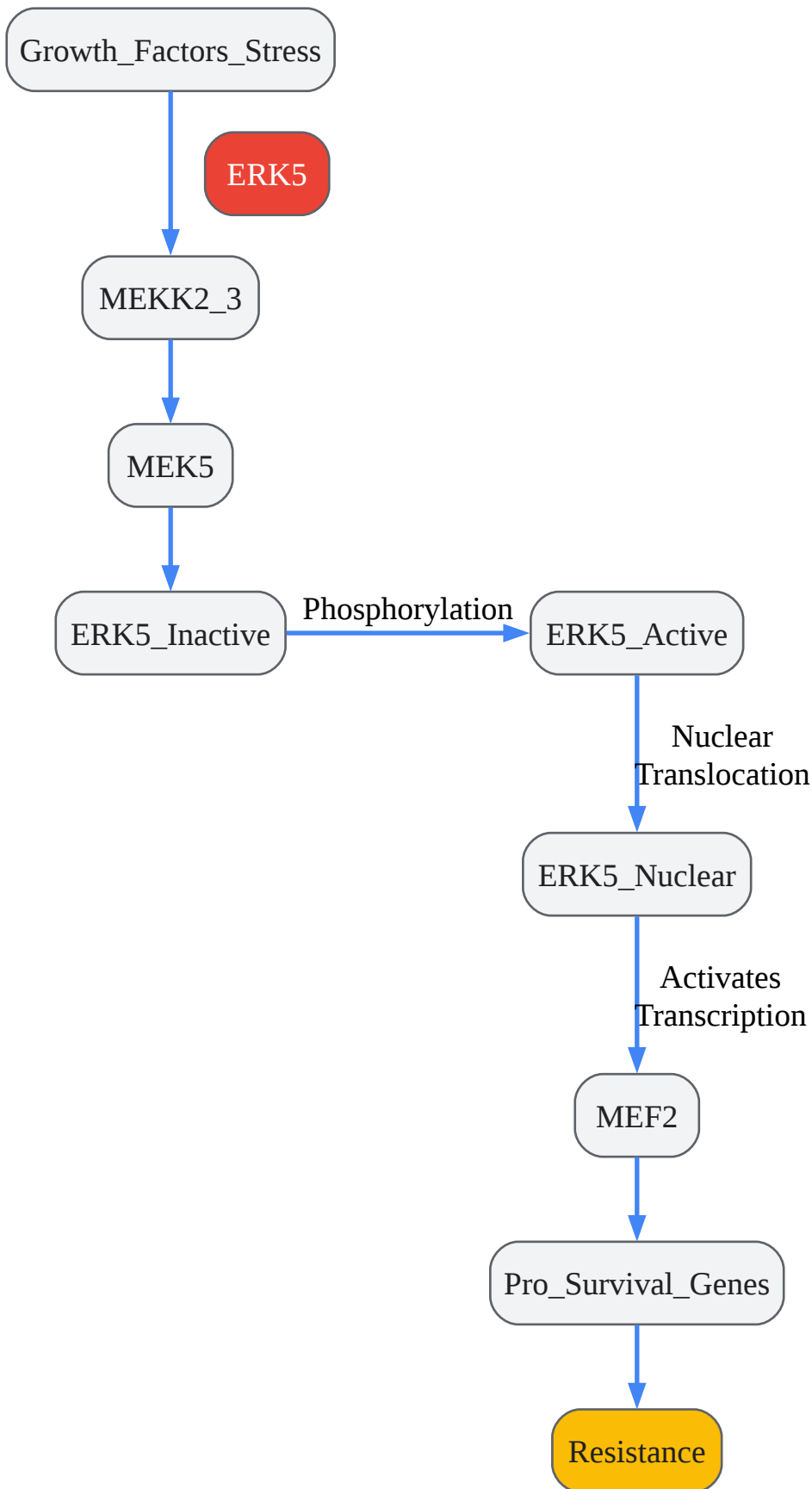
Key Specificity Considerations for Researchers

When evaluating **JWG-071** for your research, consider the following points:

- **Primary Design Purpose:** **JWG-071** is frequently described as the **first reported kinase-selective chemical probe for ERK5** [2] [4]. Its development was a significant step in creating a tool to deconvolute the complex pharmacology of ERK5 signaling.
- **Limited Broad Selectivity Data:** The search results do not provide a comprehensive selectivity profile (e.g., against dozens or hundreds of other kinases). A thorough assessment of its specificity should include data from broad-panel kinase selectivity assays.
- **Paradoxical Effect:** A review on ERK5 signaling highlights a general challenge with some ERK5 inhibitors: the potential for **paradoxical activation of the ERK5 transcriptional transactivation domain** [6]. While not specifically confirmed for **JWG-071** in these results, this is a crucial factor to investigate when interpreting cellular or in vivo data generated with this compound.

ERK5 Signaling Pathway in Cancer

The diagram below illustrates the position of ERK5 in the MAPK signaling cascade and its documented role in resistance to cancer therapies, which is a key area of research for **JWG-071** application [6].



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This pathway shows how ERK5 activation, triggered by various stimuli, can lead to the expression of pro-survival genes, contributing to resistance against other cancer drugs like BRAF or MEK inhibitors [6].

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References

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